2-Bromo-5-fluoro-3-iodopyridine
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Overview
Description
2-Bromo-5-fluoro-3-iodopyridine is a heterocyclic organic compound . It can be used to develop fluorescent compounds and is a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of readily available enones, which are first converted into 1,5-dicarbonyls through a two-step Hosomi–Sakurai allylation/oxidative cleavage sequence, followed by subsequent cyclization to the corresponding pyridine using hydroxylamine hydrochloride . Another method involves the use of halogen dance reactions .Molecular Structure Analysis
The molecular formula of this compound is C5H2BrFIN . The molecular weight is 301.88 g/mol . The structure of the compound has been optimized using methods such as DFT and HF .Chemical Reactions Analysis
This compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical and Chemical Properties Analysis
This compound has a density of 1.71 g/mL at 25 °C . Its refractive index is 1.5325 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications
Halogen-rich Intermediate for Synthesis of Pentasubstituted Pyridines 2-Bromo-5-fluoro-3-iodopyridine, as part of the halopyridine family, is utilized as a valuable building block in medicinal chemistry research. It is especially noteworthy in the synthesis of pentasubstituted pyridines. Halogen dance reactions have been employed to create a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).
Creating Structural Manifolds from a Common Precursor The compound serves as an intermediate in the manufacturing process of industrial pesticides. It demonstrates versatility by being convertible into different halopyridine isomers, which can be further used to synthesize various chemical compounds (Schlosser & Bobbio, 2002).
Study of Ultraviolet Photoelectron Spectra In studies of ultraviolet photoelectron spectra, this compound and similar compounds have been analyzed to understand the electronic structure of halopyridines. This research is pivotal in the field of spectroscopy and provides insights into the molecular structure of these compounds (Caine et al., 1995; Xue et al., 1996).
Versatile Synthesis of Disubstituted Pyridines This chemical is instrumental in synthesizing disubstituted pyridines. The process involves the reaction of 5-bromo-2-fluoro-3-pyridylboronic acid with aryl iodides, leading to the creation of various functionalized pyridine derivatives. Such derivatives have wide applications in medicinal chemistry and organic synthesis (Sutherland & Gallagher, 2003).
Chemoselective Functionalization Chemoselective functionalization of this compound has been explored, providing insights into selective bromide substitution and other chemical reactions. This knowledge contributes to the development of specific chemical synthesis pathways, crucial in pharmaceutical and organic chemistry (Stroup et al., 2007).
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-bromo-5-fluoro-3-iodopyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Result of Action
As mentioned earlier, fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may have significant molecular and cellular effects.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound. It should not come in contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .
Future Directions
Properties
IUPAC Name |
2-bromo-5-fluoro-3-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGRXNDVJRRMCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743619 |
Source
|
Record name | 2-Bromo-5-fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214376-85-8 |
Source
|
Record name | 2-Bromo-5-fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-fluoro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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